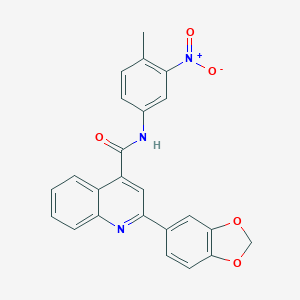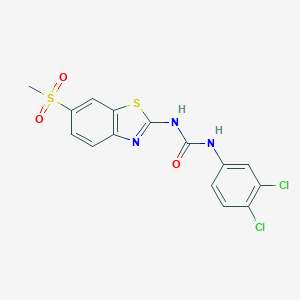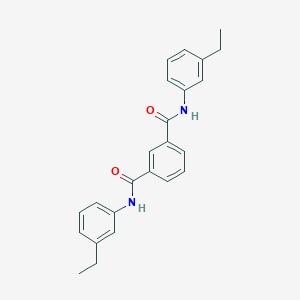![molecular formula C12H8ClF4N3O B458041 4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide](/img/structure/B458041.png)
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Transcription Factor Inhibition
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide has been studied for its ability to inhibit transcription factors like NF-kappaB and AP-1. Research shows that modifying the pyrimidine portion of this compound can influence its effectiveness and bioavailability, with specific substitutions at various positions affecting its activity and gastrointestinal permeability (Palanki et al., 2000).
Role in Cancer Treatment
This compound has been identified as a potential inhibitor of Aurora A kinase, indicating its potential use in cancer treatment. The structure and pharmacological properties of related compounds suggest their utility in addressing various types of cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Chemical Properties
The synthesis process of similar compounds, including steps like nitration, reduction, and oxidation, is crucial for developing effective herbicides and other applications. These processes are detailed in studies focusing on the creation of intermediates and final products, showcasing the compound's versatility and potential in various scientific fields (Zhou Yu, 2002).
Herbicidal Activity
Studies have also been conducted on the herbicidal properties of derivatives of this compound. Synthesis methods leading to products with high bioactivity against weeds have been explored, indicating the compound's potential use in agricultural applications (Yuhan Zhou et al., 2010).
Antimicrobial Properties
Research into the antimicrobial activity of derivatives of 4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide has shown promise. The synthesis of various derivatives and their subsequent testing against bacterial and fungal strains indicate the compound's potential in the development of new antimicrobial agents (B. Mistry et al., 2016).
Crystal Structure Analysis
Crystal structure determination plays a vital role in understanding the properties of this compound and its derivatives. Studies have been conducted to analyze the molecular structure and interactions, which are essential for designing effective pharmaceuticals and other chemical products (H. Bonacorso et al., 2003).
Propriétés
Nom du produit |
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-pyrazolecarboxamide |
|---|---|
Formule moléculaire |
C12H8ClF4N3O |
Poids moléculaire |
321.66g/mol |
Nom IUPAC |
4-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H8ClF4N3O/c1-20-10(7(13)5-18-20)11(21)19-9-4-6(12(15,16)17)2-3-8(9)14/h2-5H,1H3,(H,19,21) |
Clé InChI |
FDZQQPMIHMLKKM-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
SMILES canonique |
CN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dimethylphenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B457961.png)
![methyl 2-[(3-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B457962.png)


![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B457966.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B457968.png)


![4-isopropyl-N-{4-[(4-isopropylbenzoyl)amino]cyclohexyl}benzamide](/img/structure/B457976.png)


![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B457979.png)
![1-Ethyl-4-[3-(4-isopropylphenyl)acryloyl]piperazine](/img/structure/B457980.png)